molecular formula C19H20BrNO3S B12139716 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B12139716
M. Wt: 422.3 g/mol
InChI Key: AAHJXZPATJZLND-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 3-bromobenzyl intermediate: This step involves the bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling reaction: The final step involves coupling the 3-bromobenzyl intermediate with the 1,1-dioxidotetrahydrothiophen-3-yl intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
  • N-(3-iodobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Uniqueness

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C19H20BrNO3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide

InChI

InChI=1S/C19H20BrNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

AAHJXZPATJZLND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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